2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid
Description
The compound 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid features a sulfinyl (SO) group bridging two acetic acid-derived moieties, with a 2,4-dichloroanilino substituent. For instance, the sulfanyl analog 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid (CAS: 338409-76-0) has a molecular formula of C₁₀H₉Cl₂NO₃S and molecular weight 294.16 g/mol . The sulfinyl variant would differ by an oxygen atom, increasing molecular weight and altering polarity and reactivity.
Properties
IUPAC Name |
2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfinylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(17)5-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTIKQJCPFTHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CS(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167387 | |
| Record name | 2-[[2-[(2,4-Dichlorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-74-1 | |
| Record name | 2-[[2-[(2,4-Dichlorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(2,4-Dichlorophenyl)amino]-2-oxoethyl]sulfinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid typically involves the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfinate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The dichloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloroanilino group can bind to active sites of enzymes, inhibiting their activity. The sulfinyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target (Sulfinyl) | Not Available | C₁₀H₉Cl₂NO₄S* | ~310.1* | 2,4-Cl₂-anilino, sulfinyl |
| 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid | 338409-76-0 | C₁₀H₉Cl₂NO₃S | 294.16 | 2,4-Cl₂-anilino, sulfanyl |
| 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid | 70648-81-6 | C₁₀H₉Cl₂NO₃S | 294.16 | 3,4-Cl₂-anilino, sulfanyl |
| 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid | 338421-43-5 | C₁₁H₁₁Cl₂NO₃S | 308.18 | 2,4-Cl₂-benzyl, sulfanyl |
| 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid | 338421-39-9 | C₁₀H₁₁NO₅S | 257.26 | Anilino, sulfonyl |
*Estimated based on sulfanyl analog + oxygen addition.
Research Findings and Implications
- Positional Isomerism: The 2,4-dichloroanilino isomer (target analog) may exhibit higher bioactivity than 3,4-dichloro derivatives due to optimized halogen interactions with biological targets .
- Sulfur Oxidation State : Sulfinyl groups could enhance metabolic stability compared to sulfanyl analogs, as seen in prodrug designs where sulfoxides resist premature oxidation .
- Safety Considerations: Analogs like 2-(2,4-difluoroanilino)-2-oxoacetic acid (CAS: 678556-81-5) require stringent handling protocols (e.g., inhalation precautions), suggesting similar hazards for chloro derivatives .
Biological Activity
2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid is a synthetic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry, supported by relevant studies and data.
- Molecular Formula : C10H9Cl2NO5S
- Molecular Weight : 304.16 g/mol
- CAS Number : 338793-73-0
Synthesis
The synthesis of this compound typically involves:
- Reaction of 2,4-Dichloroaniline with Ethyl Chloroacetate : This forms an intermediate compound.
- Sulfonylation : The intermediate is treated with a sulfonyl chloride to yield the final product.
- Reaction Conditions : Common solvents include dichloromethane or toluene, with temperatures ranging from 0°C to 50°C.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation pathways.
- Receptor Interaction : The compound can modulate receptor activity, potentially affecting various physiological processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties:
- In Vivo Studies : Animal models have demonstrated that it reduces inflammation markers significantly compared to control groups. For instance, a study revealed a reduction in COX-2 levels and tumor necrosis factor-alpha (TNF-α) concentrations by approximately 68% and 70%, respectively .
- Comparison with Standard Drugs : Its efficacy was compared with indomethacin, a standard anti-inflammatory drug, showing comparable or superior inhibition of inflammatory responses without ulcerogenic effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : Evaluate the anti-inflammatory effects in animal models.
- Findings : The compound exhibited an inhibition rate of inflammation by over 80%, outperforming some conventional treatments without adverse gastrointestinal effects.
-
Antimicrobial Efficacy Assessment :
- Objective : Test against various pathogens.
- Results : Demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid | C10H9Cl2NO4S | Similar anti-inflammatory properties |
| 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid | C10H9Cl2NO3S | Exhibits lower antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
